

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol

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Compound of Interest

Compound Name: 1-(2-Aminoethyl)piperidin-3-ol

Cat. No.: B1275175

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This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for **1-(2-Aminoethyl)piperidin-3-ol**, a piperidine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

1-(2-Aminoethyl)piperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. Its chemical structure combines features that make it a valuable scaffold in the design of bioactive molecules.

Table 1: Chemical Identifiers for **1-(2-Aminoethyl)piperidin-3-ol**

Identifier	Value
CAS Number	847499-95-0[1][2][3]
Molecular Formula	C ₇ H ₁₆ N ₂ O[1]
Molecular Weight	144.21 g/mol [1]
IUPAC Name	1-(2-aminoethyl)piperidin-3-ol
Synonyms	1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)-
SMILES	OCCN1CCCC(O)C1
InChI Key	Not available

Table 2: Physical Properties of **1-(2-Aminoethyl)piperidin-3-ol** and a Related Isomer

Property	1-(2-Aminoethyl)piperidin-3-ol (Predicted/Inferred)	1-(2-Aminoethyl)piperidin-4-ol (Predicted)[4]
Appearance	Colorless to pale yellow liquid or solid[2]	Oil
Boiling Point	Data not available	255.25 °C
Melting Point	Data not available	56.31 °C
Solubility	Data not available	51780.4 mg/L in water
LogP	-0.32[2]	Not available

It is important to note that experimental data for the physical properties of **1-(2-Aminoethyl)piperidin-3-ol** are scarce in publicly accessible literature. The data for the 4-ol isomer are provided for estimation purposes.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **1-(2-Aminoethyl)piperidin-3-ol** have been identified in the reviewed literature. However, spectral data for the related

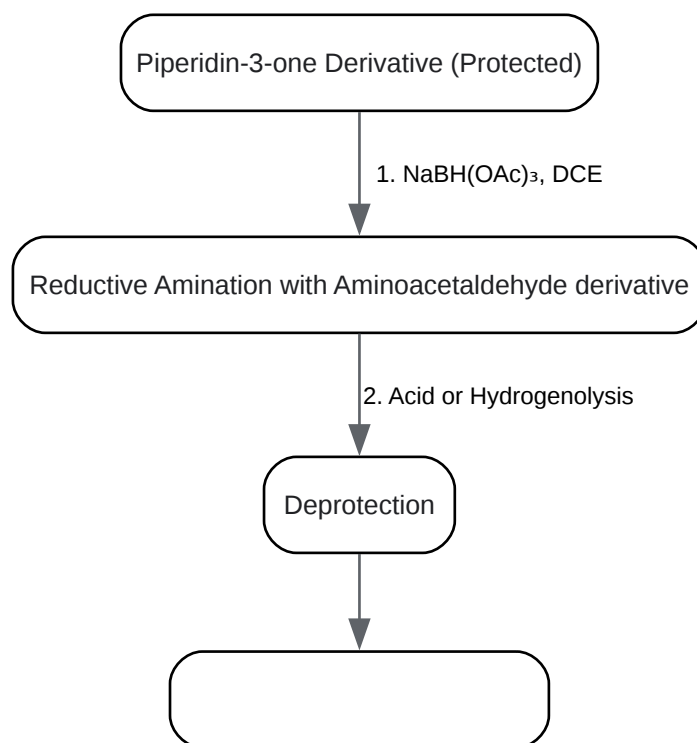
compound N-(2-Aminoethyl)piperidine are available and can offer insights into the expected spectral features.^{[5][6]}

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **1-(2-Aminoethyl)piperidin-3-ol** is not readily available in the scientific literature. However, a general synthetic strategy can be adapted from methodologies used for the synthesis of similar substituted piperidine derivatives. A plausible multi-step synthesis is outlined below, based on established organic chemistry principles and published procedures for analogous compounds.^{[7][8][9][10]}

Proposed Synthetic Pathway

The synthesis could commence from a suitable protected piperidin-3-one derivative. The aminoethyl side chain can be introduced via reductive amination, followed by deprotection to yield the final product.



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A proposed synthetic workflow for **1-(2-Aminoethyl)piperidin-3-ol**.

Generalized Experimental Protocol for N-Alkylation of a Piperidine Derivative

This protocol is a generalized representation and would require optimization for the specific synthesis of **1-(2-Aminoethyl)piperidin-3-ol**.

- **Reaction Setup:** A solution of the starting piperidine derivative (1.0 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** The aminoacetaldehyde derivative (1.1 to 1.5 equivalents) is added to the solution.
- **Reductive Amination:** A reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 to 2.0 equivalents), is added portion-wise to the reaction mixture at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours to overnight.
- **Workup:** Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the protected intermediate.
- **Deprotection:** The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or hydrogenolysis for a Cbz group) to yield the final product, **1-(2-Aminoethyl)piperidin-3-ol**.

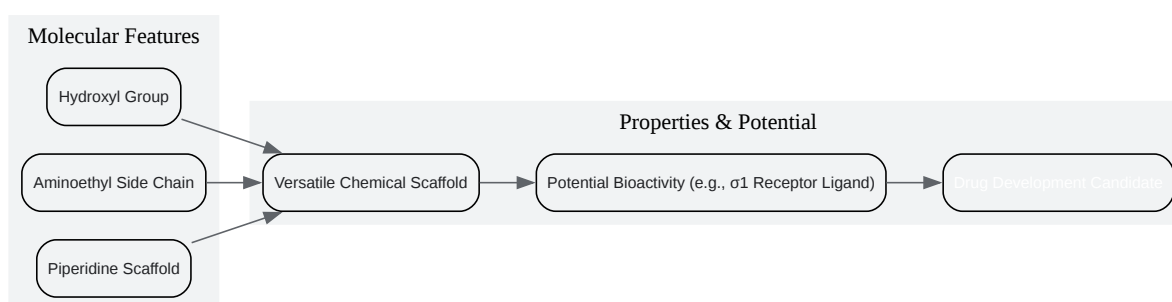
Biological Activity and Potential Applications

While specific biological data for **1-(2-Aminoethyl)piperidin-3-ol** is limited, the broader class of aminoethyl-substituted piperidines has been investigated for various pharmacological activities. Notably, derivatives of 4-(2-aminoethyl)piperidine have been synthesized and

evaluated as σ_1 receptor ligands, which have shown antiproliferative properties against cancer cell lines.[7][8] The σ_1 receptor is a target of interest for the development of therapeutics for neurological disorders and cancer.[7][8]

The structural features of **1-(2-Aminoethyl)piperidin-3-ol**, including a secondary amine, a primary amine, and a hydroxyl group, make it a versatile scaffold for chemical modification in drug discovery programs. It is primarily considered a useful research chemical for the synthesis of more complex molecules.[1]

Logical Relationship of Compound Characteristics and Potential



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Relationship between molecular features and therapeutic potential.

Safety Information

A specific Safety Data Sheet (SDS) for **1-(2-Aminoethyl)piperidin-3-ol** is not readily available. However, based on the safety profiles of structurally similar compounds such as 1-(2-Aminoethyl)piperidine, it should be handled with care. Potential hazards may include:

- Skin and eye irritation/corrosion: Similar amine-containing compounds can be corrosive and cause burns upon contact.
- Toxicity: May be harmful if swallowed or inhaled.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements for Structurally Similar Compounds

Compound	GHS Hazard Statements
1-(2-Aminoethyl)piperidine	H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction.
1-(2-Aminoethyl)piperazine	H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.
1-(2-Aminoethyl)piperidin-4-ol	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

This information should be used as a guide, and a full risk assessment should be conducted before handling **1-(2-Aminoethyl)piperidin-3-ol**.

In conclusion, **1-(2-Aminoethyl)piperidin-3-ol** is a chemical compound with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of novel therapeutic agents. While experimental data on its physical and chemical properties are limited, this guide provides a summary of the available information and reasonable estimations based on related compounds to aid researchers in their work with this molecule.

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References

- 1. 1-(2-aminoethyl)piperidin-3-ol [srdpharma.com]
- 2. Hit2Lead | 1-(2-aminoethyl)piperidin-3-ol | CAS# 847499-95-0 | MFCD06408769 | BB-4011102 [hit2lead.com]
- 3. 847499-95-0|1-(2-Aminoethyl)piperidin-3-ol|BLD Pharm [bldpharm.com]
- 4. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(2-Aminoethyl)piperidine(27578-60-5) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ_1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
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